molecular formula C21H12ClF6N3O2 B2431175 (2E)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)prop-2-enamide CAS No. 246022-38-8

(2E)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)prop-2-enamide

Cat. No.: B2431175
CAS No.: 246022-38-8
M. Wt: 487.79
InChI Key: ZSEJPRCCUGMXRA-VOTSOKGWSA-N
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Description

(2E)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)prop-2-enamide is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)prop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridinyl intermediates, followed by the introduction of chloro and trifluoromethyl groups through halogenation and trifluoromethylation reactions. The final step involves the formation of the acrylamide moiety through a coupling reaction, often facilitated by catalysts and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, advanced catalysts, and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like lithium aluminum hydride.

    Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinyl oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

(2E)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)prop-2-enamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream effects. This can include inhibition of enzyme activity, alteration of signal transduction pathways, or induction of cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (2E)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)prop-2-enamide stands out due to its specific combination of chloro, trifluoromethyl, and pyridinyl groups

Properties

IUPAC Name

(E)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12ClF6N3O2/c22-16-9-13(21(26,27)28)11-29-17(16)6-7-18(32)31-14-2-4-15(5-3-14)33-19-8-1-12(10-30-19)20(23,24)25/h1-11H,(H,31,32)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSEJPRCCUGMXRA-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C=CC2=C(C=C(C=N2)C(F)(F)F)Cl)OC3=NC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1NC(=O)/C=C/C2=C(C=C(C=N2)C(F)(F)F)Cl)OC3=NC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12ClF6N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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